7-羟基 Bexarotene

描述

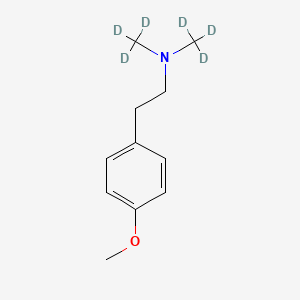

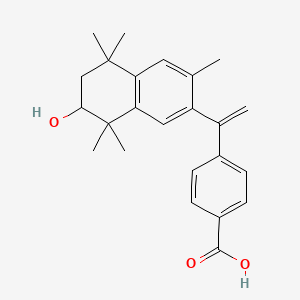

7-Hydroxy Bexarotene is a compound with the molecular formula C24H28O3 . It is a member of a subclass of retinoids that selectively activate retinoid X receptors (RXRs) .

Synthesis Analysis

The synthesis of 7-Hydroxy Bexarotene involves a novel liquid chromatographic approach. This approach has been developed and approved for the quantitative determination of bexarotene (BXT), its potential impurities in drug substances, and drug products .Molecular Structure Analysis

The molecular structure of 7-Hydroxy Bexarotene is characterized by a molecular formula of C24H28O3. It has an average mass of 364.477 Da and a monoisotopic mass of 364.203857 Da .Chemical Reactions Analysis

The chemical reactions involving 7-Hydroxy Bexarotene are primarily related to its degradation. The degradation analysis performed to establish the method is sufficient to resolve the peaks of related substances from the BXT peak .Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Hydroxy Bexarotene are characterized by its molecular formula C24H28O3 and its average mass of 364.477 Da .科学研究应用

癌症治疗中的代谢和活性: 7-羟基 Bexarotene 是 Bexarotene 的代谢物,已对其在视黄酸受体上的代谢和活性进行了研究。Bexarotene 用于治疗皮肤 T 细胞淋巴瘤,其代谢物(包括 7-羟基 Bexarotene)与母体化合物相比在视黄酸 X 受体上的活性降低,这可能会影响其在癌症治疗中的疗效 (Howell 等人,2001)。

神经退行性疾病的前药设计: 已经进行了对 Bexarotene 前药的研究,该前药可以在受神经退行性疾病影响的脑区释放药物。这些前药被设计为被 NQO1(这些疾病中升高的酶)裂解,从而提供靶向治疗方法 (Schäfer 等人,2014)。

对神经胶质瘤细胞的影响: Bexarotene 已显示出在 C6 神经胶质瘤细胞中具有抗增殖作用,通过 PPARγ/NF-κB 通路起作用。它诱导这些细胞凋亡和 DNA 损伤,这对于治疗某些脑肿瘤可能是重要的 (Hacıoğlu 等人,2021)。

阿尔茨海默病研究: Bexarotene 在阿尔茨海默病中的疗效已得到探索,结果不一。一些研究质疑其对阿尔茨海默病治疗的潜在疗效,强调需要在这一领域进行进一步的研究 (O’Hare 等人,2016)。

PET 成像应用: Bexarotene 已被研究其在正电子发射断层扫描 (PET) 成像中的潜力,尤其是在非人类灵长类动物模型中。这有助于了解其在脑中的分布和活动 (Rotstein 等人,2014)。

药物递送中的纳米技术: 对 Bexarotene 纳米晶制剂的研究旨在提高其溶解度和胃肠道吸收。这种方法可以提高该药物在癌症治疗中的疗效 (Li 等人,2016)。

毒性预测的 QSAR 建模: QSAR 建模已用于预测皮肤中潜在的毒性代谢,特别是对于 Bexarotene 的新腙,这对于开发安全的皮肤病治疗至关重要 (Agova 等人,2020)。

对神经过度兴奋的影响: Bexarotene 已显示出降低阿尔茨海默病和小鼠癫痫模型中的网络兴奋性,表明其在管理神经退行性和神经系统疾病中具有潜在作用 (Bomben 等人,2014)。

胆固醇和甘油三酯代谢: 研究表明 Bexarotene 通过肝脏中 RXR/LXR 异二聚体的基因特异性允许调节甘油三酯代谢,但不调节胆固醇代谢。这种理解对于管理癌症治疗中的副作用至关重要 (Lalloyer 等人,2009)。

动脉粥样硬化研究: Bexarotene 已被评估其抑制动脉粥样硬化进展的潜力。它改善小鼠模型中的胆固醇稳态并抑制动脉粥样硬化进展,尽管诱导了高甘油三酯血症 (Lalloyer 等人,2006)。

作用机制

安全和危害

未来方向

Research is ongoing to develop Bexarotene analogs for treating Cutaneous T-Cell Lymphomas. These new compounds may possess similar or enhanced therapeutic potential since they display enhanced RXR activation with equivalent or greater reduction in CTCL cell proliferation, as well as the ability to induce ATF3 and EGR3 .

属性

IUPAC Name |

4-[1-(7-hydroxy-3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)ethenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28O3/c1-14-11-19-20(24(5,6)21(25)13-23(19,3)4)12-18(14)15(2)16-7-9-17(10-8-16)22(26)27/h7-12,21,25H,2,13H2,1,3-6H3,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXOXDVMWISJVGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C(=C)C3=CC=C(C=C3)C(=O)O)C(C(CC2(C)C)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00857713 | |

| Record name | 4-[1-(7-Hydroxy-3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethenyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00857713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Hydroxy Bexarotene | |

CAS RN |

368451-10-9 | |

| Record name | 7-Hydroxy-bexarotene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0368451109 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[1-(7-Hydroxy-3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethenyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00857713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-HYDROXY-BEXAROTENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FV388G8RIQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2Z)-(1-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}piperidin-3-ylidene)acetic acid](/img/structure/B589831.png)

![4H-[1,3]Dioxino[5,4-d]pyrimidine](/img/structure/B589839.png)

![Benzyl (8R,8aR)-7,8-dihydroxy-2-phenylhexahydro-2H,5H-[1,3]dioxino[5,4-b]pyridine-5-carboxylate](/img/structure/B589843.png)